(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
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Overview
Description
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is converted to an imine intermediate using tert-butyl carbamate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Carboxylation: The amine is carboxylated to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and reactivity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(4-Fluorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(4-Methylphenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
Uniqueness
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives .
Properties
Molecular Formula |
C14H18BrNO4 |
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Molecular Weight |
344.20 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
YKPHTKHOOQJGNC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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